molecular formula C9H9BrN4 B13064512 1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine

1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine

Cat. No.: B13064512
M. Wt: 253.10 g/mol
InChI Key: GZCBKMGKWQXEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine is a chemical compound that features a bromopyridine moiety attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine typically involves the reaction of 5-bromopyridine-2-carbaldehyde with imidazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Major products are N-oxides of the imidazole ring.

    Reduction Reactions: Products include dihydroimidazole derivatives.

Scientific Research Applications

1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions and hydrogen bonding, while the imidazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)ethan-1-one: This compound features a similar bromopyridine moiety but with an ethanone group instead of an imidazole ring.

    5-Bromopyridine-2-thiol: Contains a thiol group attached to the bromopyridine ring.

    2-Acetamido-5-amino-3-bromopyridine: Features an acetamido and amino group on the bromopyridine ring.

Uniqueness

1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine is unique due to the presence of both the bromopyridine and imidazole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C9H9BrN4/c10-7-1-2-8(13-5-7)6-14-4-3-12-9(14)11/h1-5H,6H2,(H2,11,12)

InChI Key

GZCBKMGKWQXEAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CN2C=CN=C2N

Origin of Product

United States

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